molecular formula C7H7FN2O2 B2613592 6-Fluoro-2-methyl-3-nitroaniline CAS No. 153894-55-4

6-Fluoro-2-methyl-3-nitroaniline

Cat. No.: B2613592
CAS No.: 153894-55-4
M. Wt: 170.143
InChI Key: BKPALQLYSLKWGR-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-nitroaniline is an aromatic amine with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-nitroaniline typically involves the nitration of 2-fluoro-6-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-2-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Fluoro-4-methyl-3-nitroaniline
  • 6-Fluoro-2-methyl-4-nitroaniline
  • 2-Fluoro-3-methyl-4-nitroaniline

Comparison: 6-Fluoro-2-methyl-3-nitroaniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific uses in research and industry .

Properties

IUPAC Name

6-fluoro-2-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPALQLYSLKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153894-55-4
Record name 6-fluoro-2-methyl-3-nitroaniline
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